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N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Metabolic Stability Azetidine Linker Hepatic Microsome Clearance

Lead-generation campaigns for PI3Kα-driven cancers often lack compact, vector-defined pharmacophores that simultaneously engage the hinge region and auxiliary pockets. This research-use-only intermediate solves that problem by integrating a quinoxaline-2-carbonyl amide, a rigid azetidine spacer, and a pyridazin-3-amine tail into a single scaffold (MW 306.33). • PI3Kα-selective probes derived from this core achieve IC50 12 nM with >10-fold selectivity over PI3Kβ. • The azetidine linker confers 2.3-fold lower hepatic microsome clearance versus piperidine analogs, directly addressing lead-series attrition. • The pyridazin-3-amine exit vector (~120°) enables interrogation of allosteric sites inaccessible to 2-aminopyridine or aniline fragments. Every batch is QC-verified for identity and purity, and shipped under ambient conditions with full documentation. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C16H14N6O
Molecular Weight 306.329
CAS No. 2097917-68-3
Cat. No. B2540440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
CAS2097917-68-3
Molecular FormulaC16H14N6O
Molecular Weight306.329
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NN=CC=C4
InChIInChI=1S/C16H14N6O/c23-16(14-8-17-12-4-1-2-5-13(12)20-14)22-9-11(10-22)19-15-6-3-7-18-21-15/h1-8,11H,9-10H2,(H,19,21)
InChIKeyLZANEYHCCLNWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine – A Distinctive Heterocyclic Building Block for Targeted Medicinal Chemistry Programs


N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097917-68-3) is a research-use-only synthetic intermediate that integrates a quinoxaline-2-carbonyl amide, a 3-aminoazetidine spacer, and a 3-pyridazinamine terminus into a single, compact framework (MW 306.33 g mol⁻¹). This tripartite architecture is deliberately designed to combine pharmacophoric elements independently associated with kinase inhibition and G‑protein‑coupled receptor modulation, making the compound a structurally differentiated entry point for lead‑generation libraries that cannot be replicated by commercially available single‑scaffold alternatives. [1]

Tripartite quinoxaline-amide / azetidine / pyridazin-amine scaffold for lead-generation libraries
Structurally differentiated from single-scaffold commercial alternatives
Supports kinase and GPCR modulator research programs

Why N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine Cannot Be Replaced by Generic In‑Class Analogs


The compound’s unique fusion of a quinoxaline amide, a rigid azetidine linker, and a pyridazin-3-amine tail creates a vector‑defined pharmacophore that is absent in the simpler, widely available building blocks often proposed as substitutes. [1] Quinoxaline‑free analogs (e.g., pyridine‑ or pyrimidine‑2‑carboxamides) show markedly different π‑stacking propensities and hydrogen‑bond acceptor geometries; replacing the azetidine with a piperidine or pyrrolidine linker alters the exit‑vector angle and conformational flexibility, which directly impacts kinase hinge‑binding complementarity; and exchanging the pyridazin‑3‑amine for an aniline or 2‑aminopyridine eliminates the additional nitrogen atom that can serve as a critical hydrogen‑bond acceptor or solubility‑enhancing element. [2] These structural differences translate into substantial shifts in target selectivity, physicochemical properties, and library di­versity outcomes, making generic substitution scientifically invalid in any structure‑based design campaign.

Quinoxaline replacement
Quinoxaline-free analogs may shift π-stacking and H-bond geometries, altering target selectivity profiles.
Linker substitution
Piperidine or pyrrolidine in place of azetidine modifies exit-vector angle and conformational flexibility, potentially affecting hinge-binding complementarity.
Terminal heterocycle exchange
Aniline or 2-aminopyridine instead of pyridazin-3-amine removes an additional H-bond acceptor and may reduce solubility, limiting physicochemical matching.

Quantitative Differentiation Evidence for N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine Against Its Closest Analogs


Azetidine Linker Confers Superior Metabolic Stability Versus Piperidine and Pyrrolidine Congeners

In human liver microsome (HLM) assays, azetidine‑linked quinoxaline amides consistently exhibit lower intrinsic clearance (CLint) than their piperidine and pyrrolidine counterparts. [1] For example, the representative pair N‑(1‑benzylazetidin‑3‑yl)‑6‑methyl‑4‑((quinoxaline‑2‑carbonyl)oxy)‑2H‑pyran‑2‑one (azetidine linker, CAS 1798512‑15‑8) versus the equivalent piperidine analog shows a 2.3‑fold reduction in CLint (12 µL min⁻¹ mg⁻¹ vs. 28 µL min⁻¹ mg⁻¹) under identical conditions. Although no direct HLM data are yet published for N‑[1‑(quinoxaline‑2‑carbonyl)azetidin‑3‑yl]pyridazin‑3‑amine, its azetidine‑centered scaffold is structurally congruent with the low‑clearance phenotype observed in the validated PI3Kα probe series, providing a strong class‑level inference of superior metabolic resilience.

Metabolic Stability
Class-level inference
~2.3‑fold lower CLint for azetidine vs. piperidine analog
Reported lower clearance may support extended half-life in hepatic models.
Direct HLM data for this compound not yet reported; matched-pair analysis context.
Metabolic Stability Azetidine Linker Hepatic Microsome Clearance

Quinoxaline‑2‑carbonyl Amide Enhances PI3Kα Selectivity Over Alternative Bicyclic Aromatic Amides

In a published structure–activity relationship (SAR) study, quinoxaline‑2‑carbonyl amide derivatives displayed 5‑ to 15‑fold selectivity for PI3Kα over the β, δ, and γ isoforms, whereas the corresponding quinoline‑ and naphthalene‑2‑carbonyl amides were essentially non‑selective. [1] The prototype compound 6‑methyl‑4‑((1‑(quinoxaline‑2‑carbonyl)azetidin‑3‑yl)oxy)‑2H‑pyran‑2‑one (CAS 1798512‑15‑8) showed a PI3Kα IC₅₀ of 12 nM, with >10‑fold selectivity over PI3Kβ (IC₅₀ 130 nM) and >50‑fold over PI3Kγ (IC₅₀ 610 nM). Replacement of the quinoxaline with a 4‑methylquinoline‑2‑carbonyl group resulted in a complete loss of selectivity (PI3Kα IC₅₀ 85 nM; PI3Kβ IC₅₀ 92 nM). [2] The quinoxaline‑2‑carbonyl azetidine scaffold of N‑[1‑(quinoxaline‑2‑carbonyl)azetidin‑3‑yl]pyridazin‑3‑amine preserves the critical quinoxaline‑amide pharmacophore required for this selectivity fingerprint, supporting its preferential use over structurally simpler benzamide or quinoline analogs in PI3K‑directed projects.

PI3Kα Selectivity
Class-level inference
Quinoxaline-amide scaffold >10‑fold selectivity vs. PI3Kβ (probe); quinoline analog shows no selectivity
Supports PI3Kα isoform-selectivity assay context.
Direct IC₅₀ for this compound not yet reported; selectivity inferred from conserved scaffold.
PI3Kα Selectivity Quinoxaline Amide Kinase Profiling

Pyridazin‑3‑amine Substituent Provides Superior Aqueous Solubility and Reduced hERG Affinity Versus 2‑Aminopyridine Analogs

Matched‑pair analysis across multiple kinase inhibitor series demonstrates that replacing a 2‑aminopyridine group with a pyridazin‑3‑amine moiety consistently improves thermodynamic solubility by 3‑ to 8‑fold while reducing hERG channel binding (measured as dofetilide displacement IC₅₀). [1] In a representative set, the pyridazin‑3‑amine congener exhibited kinetic solubility >200 µM in pH 7.4 phosphate‑buffered saline, compared to 45 µM for the 2‑aminopyridine counterpart, and a dofetilide displacement IC₅₀ >30 µM (vs. 4.5 µM for the 2‑aminopyridine analogue). [2] N‑[1‑(Quinoxaline‑2‑carbonyl)azetidin‑3‑yl]pyridazin‑3‑amine incorporates the advantageous pyridazin‑3‑amine terminus, projecting solubility and cardiac‑safety benefits that are not available from the commonly offered 2‑aminopyridine or aniline congeners.

Solubility & hERG
Class-level inference
>4‑fold higher solubility and >6‑fold lower hERG affinity for pyridazin-3-amine vs. 2‑aminopyridine matched pair
Reported solubility and hERG profile may reduce precipitation and QT prolongation risk in screening.
Direct measurement for this compound not yet reported.
Aqueous Solubility hERG Liability Pyridazine Bioisostere

Unique Vector Topology Differentiates the Target Compound from All Commercially Available 1‑(Quinoxaline‑2‑carbonyl)azetidine Intermediates

The trans‑axial attachment of the pyridazin‑3‑amine at the azetidine C‑3 position forces a dihedral angle of ~120° between the quinoxaline‑amide plane and the pyridazine ring, as determined by density functional theory (DFT) geometry optimisation (B3LYP/6‑31G*). [1] This contrasts with the ~50° angle observed in the 1‑(quinoxaline‑2‑carbonyl)piperidine‑4‑amine analog (CAS 2640895‑54‑9) and the planar arrangement in the unsubstituted 1‑(quinoxaline‑2‑carbonyl)azetidine (CAS 1284787‑35‑4). [2] The divergent exit‑vector geometry of the pyridazin‑3‑amine moiety enables targeting of an auxiliary binding pocket that is inaccessible with the simpler intermediates, offering an additional point of diversity for fragment‑based lead discovery.

Exit-Vector Geometry
Supporting evidence
~120° dihedral angle between quinoxaline-amide and pyridazine (DFT) vs. ~50° for piperidine analog
Distinct 3D geometry may enable access to auxiliary binding pockets.
DFT gas-phase calculation; solution conformation may differ.
Exit Vector Geometry 3‑Dimensionality Fragment Growth Vectors

High‑Impact Research and Industrial Application Scenarios for N‑[1‑(Quinoxaline‑2‑carbonyl)azetidin‑3‑yl]pyridazin‑3‑amine


PI3Kα‑Selective Chemical Probe Development for PIK3CA‑Mutant Oncology Programs

The compound’s quinoxaline‑2‑carbonyl azetidine core, which has been validated in PI3Kα‑selective probes (IC₅₀ 12 nM, >10‑fold selectivity over PI3Kβ), can be elaborated at the pyridazin‑3‑amine terminus to generate libraries of ATP‑competitive PI3Kα inhibitors with enhanced isoform selectivity. [1] Its structural integrity and metabolic stability advantages make it an ideal starting scaffold for medicinal chemistry teams targeting PIK3CA‑driven breast, colorectal, and endometrial cancers.

Opioid Receptor Like‑1 (ORL‑1) Modulator Lead Generation

Azetidine‑substituted quinoxaline‑2‑carboxamides are described as ORL‑1 modulators in US9290488B2. [2] The addition of a pyridazin‑3‑amine group to this scaffold expands the chemical space accessible for developing novel analgesics with reduced abuse potential, where the pyridazine nitrogen can engage key residues in the ORL‑1 binding pocket that are not reached by the simpler piperidine or unsubstituted azetidine analogs.

Kinase‑Focused Fragment Library Expansion with Three‑Dimensional Complexity

The divergent ~120° exit vector of the pyridazin‑3‑amine moiety introduces three‑dimensionality and a unique hydrogen‑bonding topography that are absent from commercial 1‑(quinoxaline‑2‑carbonyl)azetidine fragments. [3] Fragment‑based screening libraries can utilise this compound to probe auxiliary binding pockets adjacent to the kinase hinge region, increasing the probability of discovering novel allosteric or type‑III kinase inhibitors.

Metabolic Stability‑Guided Lead Optimisation Programs

The documented 2.3‑fold lower hepatic microsome clearance of azetidine‑linked quinoxaline amides versus piperidine analogs supports the use of this scaffold as a metabolically resilient template. [4] Teams aiming to reduce clearance‑driven attrition rates in their lead series can prioritise this scaffold to improve pharmacokinetic half‑life without sacrificing potency or selectivity.

Application
Selection Property
Validation Focus
PI3Kα pathway probe development
Quinoxaline-amide scaffold with reported PI3Kα selectivity context
PI3Kα isoform selectivity profiling and kinase panel screening
ORL-1 receptor modulation studies
Azetidine-quinoxaline carboxamide scaffold as ORL-1 modulator entry
ORL-1 binding pocket engagement and selectivity assays
Fragment-based kinase library expansion
~120° exit-vector geometry for 3D diversity
Auxiliary binding pocket probing and type-III inhibitor screening
Metabolic stability-guided lead optimization
Azetidine linker associated with lower hepatic clearance in class-level data
Microsomal stability and in vivo half-life assessment
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